

# Preclinical Profile of PCO371: An Investigational Oral PTHR1 Agonist for Hypoparathyroidism

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An In-depth Technical Guide

## **Executive Summary**

**PCO371** is a novel, orally bioavailable, non-peptide small molecule that functions as a full agonist of the parathyroid hormone type 1 receptor (PTHR1). Developed by Chugai Pharmaceutical Co., Ltd., **PCO371** emerged from a cell-based functional screening program as a promising therapeutic candidate for hypoparathyroidism. Preclinical studies have demonstrated its potential to normalize serum calcium levels and modulate phosphate homeostasis in animal models of this condition, offering a potential alternative to current injectable therapies. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the unique mechanism of action of **PCO371**.

### Introduction

Hypoparathyroidism is an endocrine disorder characterized by deficient parathyroid hormone (PTH) production, leading to hypocalcemia and hyperphosphatemia. Standard treatment involves calcium and vitamin D supplementation, which can be challenging to manage and may lead to long-term complications. **PCO371** was developed to address the unmet need for an orally administered PTH replacement therapy. As a small molecule agonist of PTHR1, a Class B G-protein coupled receptor (GPCR), **PCO371** mimics the physiological effects of endogenous PTH.[1][2][3]

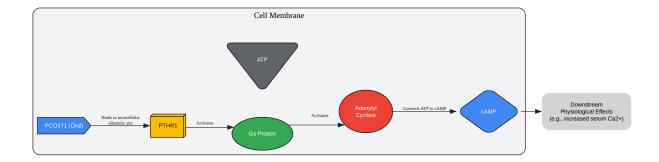


#### **Mechanism of Action**

**PCO371** exhibits a unique mechanism of action, functioning as a "molecular wedge."[4] It binds to a novel allosteric site within the intracellular cavity of the PTHR1. This binding stabilizes the active conformation of the receptor, facilitating its interaction with the Gs protein.[4][5][6] This intracellular binding mode is distinct from the orthosteric binding of endogenous PTH.

Notably, **PCO371** is a G-protein biased agonist.[5][6] It preferentially activates the Gs protein signaling pathway, leading to the production of cyclic AMP (cAMP), while having a minimal effect on the  $\beta$ -arrestin signaling pathway.[5][7] This biased agonism is thought to contribute to its therapeutic effects while potentially minimizing certain adverse effects associated with non-biased PTHR1 activation.

## Signaling Pathway of PCO371 at PTHR1



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**PCO371** activates the Gs-cAMP signaling pathway.

## **Preclinical Efficacy**



#### In Vitro Studies

**PCO371** has been shown to be a full agonist of the human PTHR1 (hPTHR1) in various in vitro assays.

Table 1: In Vitro Activity of PCO371

Assay	Cell Line	Receptor	Parameter	Value	Reference
cAMP Production	COS-7	hPTHR1	EC50	2.4 μΜ	[1][8]
Phospholipas e C Activity	COS-7	hPTHR1	EC50	17 μΜ	[1][8]

**PCO371** demonstrated selectivity for PTHR1, with no activity observed at the PTH type 2 receptor (PTHR2).[1][2]

## In Vivo Studies in a Hypoparathyroidism Animal Model

The efficacy of **PCO371** in a model of hypoparathyroidism was evaluated in thyroparathyroidectomized (TPTX) rats.

Table 2: Effects of a Single Oral Dose of **PCO371** in TPTX Rats

Dose (mg/kg)	Peak Increase in Serum Calcium (mg/dL)	Time to Peak (hours)	Duration of Action (hours)	Reference
10	~2.5	4	> 8	[1]
30	~4.0	6	> 8	[1]

Oral administration of **PCO371** in TPTX rats resulted in a dose-dependent increase in serum calcium levels and a decrease in serum phosphate levels.[1][9] Importantly, these effects were sustained and achieved without an increase in urinary calcium excretion, a common side effect



of conventional therapies.[1][2] The in vivo effects of **PCO371** were observed to be more prolonged compared to injected PTH (1-34) or PTH (1-84).[10]

#### **Pharmacokinetics in Rats**

**PCO371** exhibited good oral bioavailability in rats.

Table 3: Pharmacokinetic Parameters of **PCO371** in Normal Rats (Oral Administration)

Dose (mg/kg)	Cmax (ng/mL)	Tmax (hours)	T1/2 (hours)	Bioavailabil ity	Reference
2	185	1.0	1.7	34%	[1]
10	1150	1.5	1.5	-	[1]

## Experimental Protocols In Vitro cAMP Production Assay

- Cell Line: COS-7 cells transiently transfected with a plasmid expressing human PTHR1.[1]
- Method: Transfected cells were incubated with varying concentrations of PCO371 or a reference agonist (hPTH(1-34)).[3]
- Incubation: The incubation was carried out for 30 minutes.[11]
- Measurement: Intracellular cAMP levels were measured using a commercially available cAMP assay kit.
- Analysis: The concentration-response curves were generated, and the EC50 values were calculated.

### In Vivo Hypocalcemia Model (TPTX Rats)

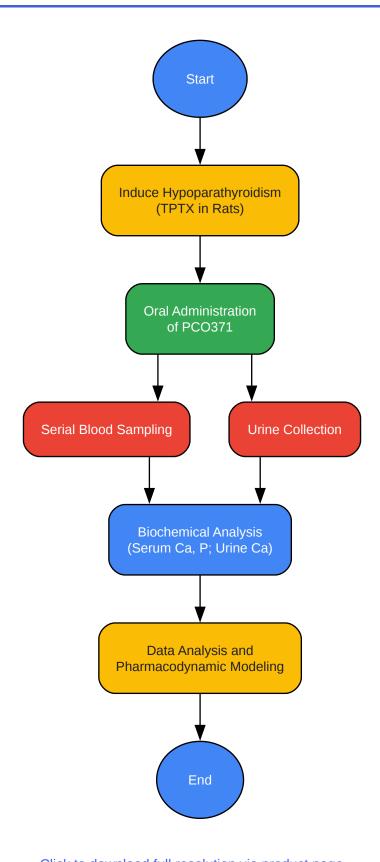
- Animal Model: Male Sprague-Dawley rats underwent thyroparathyroidectomy (TPTX) to induce hypocalcemia, serving as an animal model for hypoparathyroidism.[1][9]
- Drug Administration: PCO371 was administered orally as a single dose.[1]



- Blood Sampling: Blood samples were collected serially from the jugular vein at various time points post-dosing.[12]
- Biochemical Analysis: Serum levels of calcium and phosphate were measured using standard biochemical analyzers.
- Urine Collection: Urine was collected to measure calcium excretion.[1]

## **Experimental Workflow for In Vivo Efficacy Study**





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